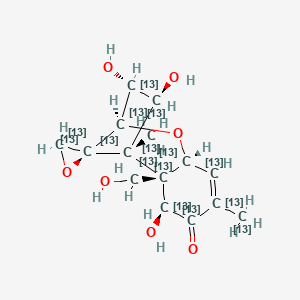
Methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate
Overview
Description
Methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate (MFAITC) is a small molecule that has recently gained attention as a potential therapeutic agent due to its unique structure and properties. It is a heterocyclic compound that contains both an amine and a carboxylate group, and it is also a triazine derivative. MFAITC has a wide range of potential applications in the field of medicine, and its use has been studied in numerous scientific studies. In
Scientific Research Applications
PET Tracer Synthesis
Methyl 4-amino-6-((3,5-difluoro-4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate has been utilized in the synthesis of carbon-11-labeled 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives. These derivatives are potential PET tracers for imaging of p38α mitogen-activated protein kinase, a significant target in medical imaging and diagnostics (Wang, Gao, & Zheng, 2014).
Photosynthetic Electron Transport Inhibition
This compound's derivatives have shown inhibitory effects on photosynthetic electron transport (PET) in plant thylakoids. This research is valuable for understanding the impact of such compounds on photosynthesis and their potential use as herbicides (Fujimori et al., 2005).
Polymer Synthesis
New polymers have been synthesized from isopropenyl-1,3,5-triazines, which include derivatives of the this compound. These polymers have applications in materials science due to their specific physical properties like glass transition temperatures and crystallinity (Kunisada et al., 1991).
Triazine-Based Condensing Agents
Derivatives of this compound are used in the development of efficient condensing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). These agents are essential in organic synthesis, especially in the formation of amides and esters (Kunishima et al., 1999).
Herbicide Co-crystal Formation
The compound and its derivatives have been studied in the context of forming co-crystals with herbicides like triflusulfuron-methyl. Understanding these co-crystals aids in improving herbicide design and environmental impact assessments (Mereiter, 2011).
properties
IUPAC Name |
methyl 4-amino-6-(3,5-difluoro-4-iodoanilino)-1,3,5-triazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2IN5O2/c1-21-9(20)8-17-10(15)19-11(18-8)16-4-2-5(12)7(14)6(13)3-4/h2-3H,1H3,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATILFYUDSRBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC(=N1)NC2=CC(=C(C(=C2)F)I)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2IN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2s-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-[(2s)-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-Hydroxy-Propanoyl]oxy-Propanoic Acid](/img/structure/B3025789.png)
![[(Z)-1-thiophen-2-ylethylideneamino]thiourea](/img/structure/B3025791.png)
![N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine,1-methylethyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile](/img/structure/B3025795.png)
![4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile](/img/structure/B3025798.png)





![3-(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)propanamide](/img/structure/B3025804.png)
![1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole](/img/structure/B3025806.png)